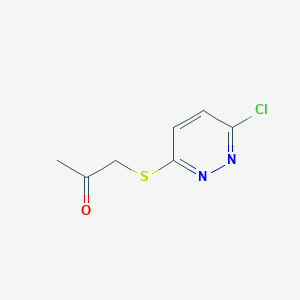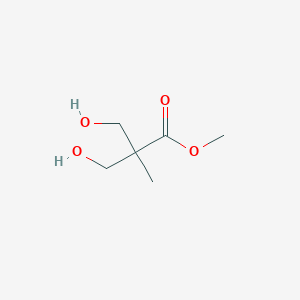
2,2-ビス(ヒドロキシメチル)プロピオン酸メチル
概要
説明
Methyl 2,2-bis(hydroxymethyl)propionate is an organic compound with the chemical formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound appears as a colorless to pale yellow viscous liquid and is primarily used as a reagent in organic synthesis, a monomer or crosslinking agent in resins and polymers, and in surface coatings and adhesives .
科学的研究の応用
Methyl 2,2-bis(hydroxymethyl)propionate has a wide range of applications in scientific research:
作用機序
Target of Action
Methyl 2,2-bis(hydroxymethyl)propionate is primarily used as a monomer in the synthesis of hyperbranched polymers and dendrimers . These polymers and dendrimers can interact with various biological targets depending on their structure and functionalization .
Mode of Action
Instead, it forms the backbone of hyperbranched polymers and dendrimers, which can be functionalized to interact with specific biological targets .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2,2-bis(hydroxymethyl)propionate depend on the specific structure and functionalization of the resulting polymers or dendrimers . For example, dendrimers synthesized from this compound have been used as delivery systems for anticancer drugs such as cisplatin and doxorubicin .
Pharmacokinetics
The pharmacokinetics of the resulting polymers and dendrimers can vary widely depending on their size, shape, and surface characteristics .
Result of Action
The molecular and cellular effects of Methyl 2,2-bis(hydroxymethyl)propionate are primarily seen through the action of the polymers and dendrimers synthesized from it. For instance, dendrimers synthesized from this compound can deliver anticancer drugs to tumor cells, leading to cell death .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the polymers and dendrimers synthesized from Methyl 2,2-bis(hydroxymethyl)propionate . Additionally, the biological environment can also impact the distribution and clearance of these polymers and dendrimers .
生化学分析
Biochemical Properties
Methyl 2,2-bis(hydroxymethyl)propionate can interact with various biomolecules. It has been used in the synthesis of hyperbranched polymers and dendrimers . These interactions can influence the properties of the resulting compounds, making Methyl 2,2-bis(hydroxymethyl)propionate a valuable tool in biochemical research .
Cellular Effects
Its role in the synthesis of hyperbranched polymers suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,2-bis(hydroxymethyl)propionate is largely dependent on its role in the synthesis of other compounds. For instance, it can react with itself to produce esters via esterification . This reaction could potentially influence the activity of enzymes, alter gene expression, or interact with other biomolecules .
Temporal Effects in Laboratory Settings
Its use in the synthesis of hyperbranched polymers suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its role in the synthesis of other compounds, it could potentially interact with various enzymes or cofactors .
Transport and Distribution
Its role in the synthesis of other compounds suggests that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Its role in the synthesis of other compounds suggests that it could potentially be directed to specific compartments or organelles .
準備方法
Methyl 2,2-bis(hydroxymethyl)propionate can be synthesized through several methods:
Esterification Reaction: This method involves the esterification of methanol with 2,2-bis(hydroxymethyl)propanol.
Acid Hydrolysis: Another method involves the acid hydrolysis of methyl 2,2-bis(hydroxymethyl)propyl ether.
化学反応の分析
Methyl 2,2-bis(hydroxymethyl)propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl 2,2-bis(hydroxymethyl)propionate is often compared with similar compounds such as:
2,2-Bis(hydroxymethyl)propionic acid: This compound is used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers.
Dimethylolpropionic acid: Known for its use in the synthesis of dendritic architectures and as a monomer in polymer chemistry.
The uniqueness of methyl 2,2-bis(hydroxymethyl)propionate lies in its dual hydroxyl groups, which provide versatility in forming various derivatives and polymers .
特性
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-55-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Methyl 2,2-bis(hydroxymethyl)propionate in the context of polymers?
A1: Methyl 2,2-bis(hydroxymethyl)propionate serves as a crucial model compound in the study of hyperbranched polyesters polyols []. These polymers are of significant interest due to their unique properties like low viscosity and high functionality. By analyzing the spectral characteristics and reactivity of Methyl 2,2-bis(hydroxymethyl)propionate, researchers can extrapolate these findings to predict the behavior and properties of the more complex hyperbranched polymers. This approach is valuable for tailoring the synthesis and modification of these polymers for specific applications.
Q2: What spectroscopic data are important for characterizing Methyl 2,2-bis(hydroxymethyl)propionate and its derivatives?
A2: The research paper emphasizes the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing Methyl 2,2-bis(hydroxymethyl)propionate and its derivatives []. These techniques provide insights into the molecule's structure, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
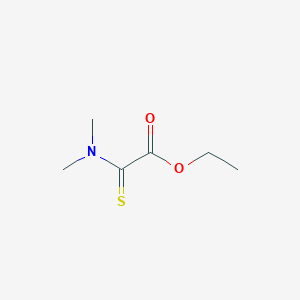
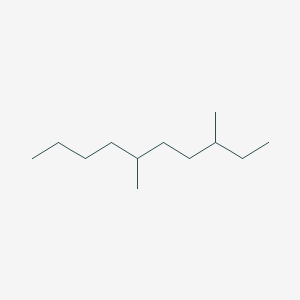
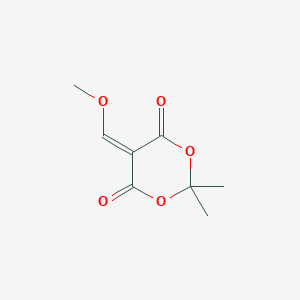
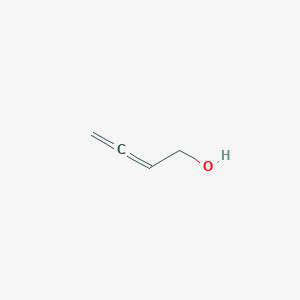

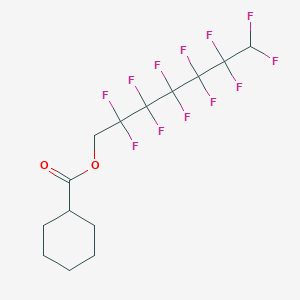
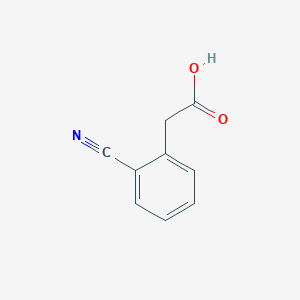
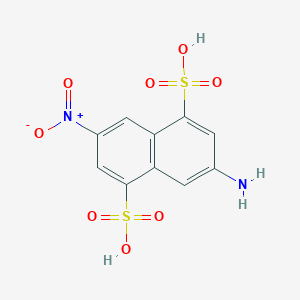
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

![6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid](/img/structure/B102477.png)
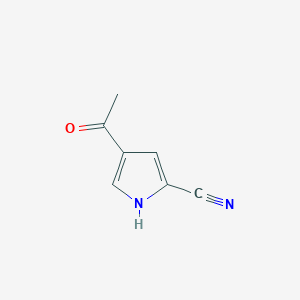
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
